2-(2,6-dioxopiperidin-1-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide

Description

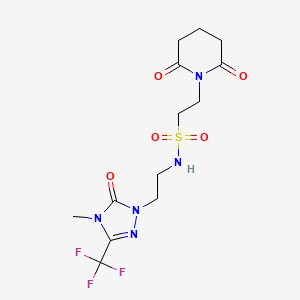

The compound 2-(2,6-dioxopiperidin-1-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide features a complex molecular architecture comprising two key heterocyclic moieties:

- 4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl group: A triazolone ring substituted with a trifluoromethyl group, which imparts electron-withdrawing properties and metabolic stability.

Properties

IUPAC Name |

2-(2,6-dioxopiperidin-1-yl)-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N5O5S/c1-19-11(13(14,15)16)18-21(12(19)24)6-5-17-27(25,26)8-7-20-9(22)3-2-4-10(20)23/h17H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYLAEVACHSVAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNS(=O)(=O)CCN2C(=O)CCCC2=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,6-dioxopiperidin-1-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide is a novel synthetic derivative with potential therapeutic applications. Its biological activity is primarily related to its interactions with specific biological pathways and targets, particularly in the context of immune modulation and anti-inflammatory effects.

Chemical Structure and Properties

This compound features a complex structure that includes:

- A piperidine moiety with two keto groups.

- An ethanesulfonamide group that enhances solubility and bioavailability.

- A triazole ring substituted with a trifluoromethyl group, which may influence its pharmacological properties.

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and immune response. Notably, it has been shown to interact with the IKAROS Family Zinc Finger 2 (IKZF2) transcription factor. IKZF2 plays a critical role in the regulation of T-cell function and stability, particularly in regulatory T-cells (Tregs).

Key Findings:

- Inhibition of IKZF2 : The compound has demonstrated the ability to downregulate IKZF2 expression, leading to impaired Treg function. This effect can potentially enhance immune responses against tumors or infections by reducing Treg-mediated suppression .

- Anti-inflammatory Effects : Research indicates that derivatives similar to this compound can reduce levels of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. This suggests potential applications in treating autoimmune diseases where TNF-α is elevated .

Biological Activity Data

| Biological Activity | Effect | Reference |

|---|---|---|

| IKZF2 Downregulation | Impaired Treg function | |

| TNF-α Reduction | Decreased inflammatory response | |

| Immune Activation | Enhanced effector T-cell responses |

Case Study 1: Autoimmune Disease Model

In a murine model of autoimmune disease, administration of this compound resulted in a significant decrease in FoxP3 expression in Tregs. This correlated with increased activation of CD4+ and CD8+ T cells, indicating a shift towards a more aggressive immune response. The study highlighted the potential for this compound as an immunotherapeutic agent .

Case Study 2: Cancer Immunotherapy

A study exploring the use of similar compounds in cancer models demonstrated that modulation of IKZF2 activity could enhance the efficacy of existing immunotherapies. By reducing Treg suppression, the compounds allowed for greater activation of cytotoxic T cells against tumor cells .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its ability to interact with specific biological targets. Its sulfonamide group is known for antibacterial properties, while the triazole moiety can exhibit antifungal and anticancer activities.

Table 1: Potential Therapeutic Applications

| Application Area | Mechanism of Action | References |

|---|---|---|

| Antibacterial | Inhibition of bacterial enzymes | |

| Antifungal | Disruption of fungal cell wall synthesis | |

| Anticancer | Induction of apoptosis in cancer cells |

Biochemical Studies

This compound can serve as a biochemical probe for studying enzyme inhibition and protein interactions. Its unique structure allows it to be used in high-throughput screening assays to identify new drug candidates.

Case Study: Enzyme Inhibition

In a recent study, the compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. Results indicated significant inhibition at micromolar concentrations, suggesting its potential as a lead compound for drug development .

Agricultural Chemistry

Research has indicated that compounds with similar structures can act as agrochemicals, specifically as fungicides or herbicides. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its efficacy in agricultural applications.

Table 2: Agrochemical Potential

Comparison with Similar Compounds

Structural Analogs from Patent Literature

The European Patent Application (Bulletin 2022/06) discloses sulfonamide derivatives with structural similarities to the target compound . Key examples include:

| Compound ID | Substituent on Piperidine/Triazole Core | Key Structural Differences vs. Target Compound |

|---|---|---|

| Compound A | 4,4-Difluoropiperidine; pyrrolo-triazolo-pyrazine | - Difluoropiperidine (vs. dioxopiperidine) |

| - Pyrrolo-triazolo-pyrazine (vs. triazolone) | ||

| Compound B | 2H-1,2,3-triazole | - Triazole ring (vs. triazolone) |

| - No trifluoromethyl group | ||

| Compound C | 1H-1,2,3-triazole | - Triazole regioisomer (vs. triazolone) |

Key Observations :

- The triazolone moiety (5-oxo-4,5-dihydro-1H-1,2,4-triazole) in the target compound differs from the triazolo-pyrazine in Compound A and simple triazoles in Compounds B/C. This difference likely alters electronic properties and metabolic stability due to the ketone group and trifluoromethyl substitution .

Comparison with Sulfonylurea Herbicides

Sulfonylurea herbicides, such as metsulfuron methyl and ethametsulfuron methyl , share a sulfonamide bridge but differ in core heterocycles :

Key Differences :

- The target compound’s triazolone and dioxopiperidine groups suggest a mechanism distinct from sulfonylureas’ triazine -based inhibition of acetolactate synthase (ALS).

- The trifluoromethyl group in the target compound may enhance lipophilicity and resistance to oxidative metabolism compared to the methyl/methoxy groups in herbicides .

Hypothesized Structure-Activity Relationships (SAR)

- Dioxopiperidine vs. Piperidine Derivatives: The ketone groups in dioxopiperidine could stabilize protein interactions via hydrogen bonding, unlike non-ketone analogs (e.g., Compound A) .

- Triazolone vs. Triazole : The 5-oxo group in triazolone may increase electrophilicity, enhancing covalent or polar interactions with biological targets.

- Trifluoromethyl Group : This substituent likely improves pharmacokinetic properties (e.g., half-life) by reducing cytochrome P450-mediated metabolism .

Methodological Considerations

Structural analysis tools such as SHELXL (for crystallographic refinement) and WinGX/ORTEP (for visualization) are critical for elucidating the 3D conformation and intermolecular interactions of these compounds . However, the evidence provided lacks specific crystallographic data for the target compound, necessitating further experimental studies to validate hypothesized SAR.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,6-dioxopiperidin-1-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step protocols, including (1) coupling of the 1,2,4-triazole core with a trifluoromethyl group under basic conditions (e.g., NaOH/K₂CO₃), (2) sulfonamide formation via nucleophilic substitution, and (3) cyclization to introduce the dioxopiperidine moiety. Key steps require precise temperature control (0–5°C for exothermic steps) and inert atmospheres to prevent side reactions. Purification often employs column chromatography with gradients of ethyl acetate/hexane .

- Optimization : Design of Experiments (DoE) can systematically vary parameters (e.g., solvent polarity, catalyst loading) to maximize yield. Computational tools like COMSOL Multiphysics enable reaction simulation to predict optimal conditions .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of the triazole and sulfonamide groups.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion).

- X-ray Crystallography : Resolves bond angles/lengths in the dioxopiperidine ring (if crystals are obtainable).

- HPLC-PDA : Assesses purity (>95% required for pharmacological assays) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Methodology : The -CF₃ group enhances metabolic stability and lipophilicity. Computational tools (e.g., Schrödinger Suite) calculate logP/logD values to predict membrane permeability. Experimental validation includes shake-flask assays for partition coefficients .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assay platforms?

- Methodology :

- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., fluorescence-based) vs. cell-based assays (e.g., luciferase reporter).

- Binding Kinetics : Surface plasmon resonance (SPR) quantifies on/off rates to distinguish true inhibitors from non-specific binders.

- Meta-Analysis : Apply machine learning to harmonize disparate datasets, identifying confounding variables (e.g., solvent DMSO concentration) .

Q. How can computational modeling predict off-target interactions of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Glide to screen against databases like ChEMBL or PDB. Focus on kinases/proteases due to the triazole’s affinity for ATP-binding pockets.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate transition states to assess reactivity with cytochrome P450 isoforms (e.g., CYP3A4).

- AI-Driven Toxicity Prediction : Platforms like DeepTox flag potential hepatotoxicity from structural motifs (e.g., dioxopiperidine) .

Q. What experimental designs mitigate degradation during long-term stability studies?

- Methodology :

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor via UPLC-MS to identify degradation pathways.

- Excipient Screening : Co-formulate with antioxidants (e.g., BHT) or cyclodextrins to stabilize the sulfonamide group.

- Accelerated Stability Testing : Use Arrhenius modeling to extrapolate shelf-life .

Q. How can synthetic byproducts be minimized during scale-up from milligram to gram quantities?

- Methodology :

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization).

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, enabling real-time adjustments.

- Design of Experiments (DoE) : Optimize stoichiometry and mixing rates to suppress impurities (e.g., unreacted intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.